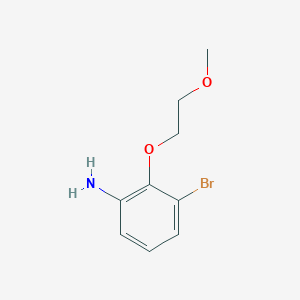
3-Bromo-2,6-dimethylbenzaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-dimethylbenzaldehyde has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2,6-dimethylbenzaldehyde has a molecular weight of 213.07 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in Organic Chemistry
3-Bromo-2,6-dimethylbenzaldehyde has been explored in organic chemistry for the synthesis and characterization of various compounds. In one study, a derivative, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, was synthesized and characterized through computational and experimental studies. This process involved a reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid, providing insights into the kinetics and mechanism of the reaction, which could facilitate developments in the synthesis of related compounds (Asheri, Habibi-Khorassani, & Shahraki, 2016).
2. Role in the Formation of Novel Ligands
The compound has also been used in the formation of novel chelating ligands. A study demonstrated the nitration of 3-bromobenzaldehyde followed by reduction, which led to the creation of bidentate and tridentate 6-bromoquinoline derivatives through the Friedländer condensation. These derivatives have potential applications in various fields, including catalysis and material sciences (Hu, Zhang, & Thummel, 2003).
3. Studies on Electronic and Structural Properties
Research on the electronic and structural properties of related bromo-dimethoxybenzaldehydes has been conducted. A study explored the impact of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes, providing valuable information for potential applications in non-linear optical (NLO) materials (Aguiar et al., 2022).
4. Catalysis and Synthesis Applications
3-Bromo-2,6-dimethylbenzaldehyde has found use in the field of catalysis and synthesis. For instance, its derivatives have been involved in the formation of tetra-nuclear macrocyclic Zn(II) complexes, which showed effectiveness as catalysts for the oxidation of benzyl alcohol (Wang et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIJORGXRXVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)












![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)